(4-Methylidenecyclohexyl)methanamine hydrochloride

CAS No.: 1262412-07-6

Cat. No.: VC4077185

Molecular Formula: C8H16ClN

Molecular Weight: 161.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1262412-07-6 |

|---|---|

| Molecular Formula | C8H16ClN |

| Molecular Weight | 161.67 |

| IUPAC Name | (4-methylidenecyclohexyl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C8H15N.ClH/c1-7-2-4-8(6-9)5-3-7;/h8H,1-6,9H2;1H |

| Standard InChI Key | VYKTZEJSUFCGDU-UHFFFAOYSA-N |

| SMILES | C=C1CCC(CC1)CN.Cl |

| Canonical SMILES | C=C1CCC(CC1)CN.Cl |

Introduction

Chemical Identity and Structural Characteristics

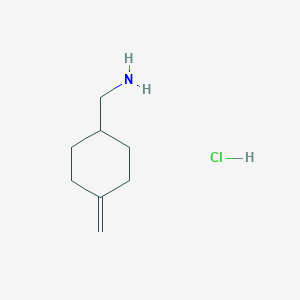

(4-Methylidenecyclohexyl)methanamine hydrochloride belongs to the class of alicyclic amines, characterized by a cyclohexane ring with a methylidene (=CH₂) group at the 4-position and a methanamine (-CH₂NH₂) group substituted at the 1-position, forming a hydrochloride salt. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₆ClN | |

| Molecular Weight | 161.67 g/mol | |

| IUPAC Name | (4-Methylidenecyclohexyl)methanamine hydrochloride | |

| SMILES Notation | C=C1CCC(CC1)CN.Cl | |

| CAS Number | 1262412-07-6 |

The compound’s structure combines a rigid cyclohexane backbone with reactive functional groups, enabling participation in nucleophilic substitution and hydrogen bonding interactions .

Physicochemical Properties

The compound’s hydrochloride salt enhances stability and solubility in polar solvents. Key properties include:

| Property | Detail | Source |

|---|---|---|

| Solubility | Soluble in water, methanol, and DMSO | |

| Melting Point | Not reported (decomposition likely) | |

| Storage Conditions | Room temperature, desiccated |

The methylidene group contributes to planar rigidity, while the protonated amine enhances ionic character, influencing crystallization behavior .

Biological Activity and Applications

Industrial Use

-

Polymer Chemistry: As a crosslinking agent in epoxy resins, improving thermal stability .

-

Coordination Chemistry: Chelating ligand for transition metals in catalysis.

| Hazard | Code | Precautionary Measures | Source |

|---|---|---|---|

| Skin Irritation | H315 | Wear gloves and protective clothing | |

| Eye Damage | H319 | Use safety goggles | |

| Respiratory Irritation | H335 | Use in ventilated areas |

Comparative Analysis with Analogues

The methylidene group in (4-Methylidenecyclohexyl)methanamine hydrochloride confers unique reactivity in Diels-Alder reactions, distinguishing it from saturated or fluorinated analogs .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume